molecular formula C21H26N2O5 B4159261 N'-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide

N'-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide

Cat. No.: B4159261
M. Wt: 386.4 g/mol
InChI Key: PQUCBTNWUPCVMV-UHFFFAOYSA-N
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Description

N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide is an organic compound with the molecular formula C21H26N2O5. This compound is known for its unique structure, which includes a sec-butylphenoxy group, an acetyl group, and a dimethoxybenzohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide typically involves the following steps:

    Formation of the sec-butylphenoxyacetyl intermediate: This step involves the reaction of sec-butylphenol with acetyl chloride in the presence of a base such as pyridine to form the sec-butylphenoxyacetyl chloride.

    Coupling with 3,4-dimethoxybenzohydrazide: The sec-butylphenoxyacetyl chloride is then reacted with 3,4-dimethoxybenzohydrazide in the presence of a base such as triethylamine to form the final product, N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-sec-butylphenoxy)acetyl]benzohydrazide: Similar structure but lacks the dimethoxy groups.

    N-({2-[(4-sec-butylphenoxy)acetyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide: Contains a biphenylcarboxamide moiety instead of the dimethoxybenzohydrazide group.

Uniqueness

N’-[(2-sec-butylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide is unique due to the presence of both the sec-butylphenoxy and dimethoxybenzohydrazide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N'-[2-(2-butan-2-ylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-5-14(2)16-8-6-7-9-17(16)28-13-20(24)22-23-21(25)15-10-11-18(26-3)19(12-15)27-4/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCBTNWUPCVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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